molecular formula C20H24O B1585204 4-n-Octanoylbiphenyl CAS No. 47162-00-5

4-n-Octanoylbiphenyl

Cat. No. B1585204
CAS RN: 47162-00-5
M. Wt: 280.4 g/mol
InChI Key: JSNGEMRLSPQOOF-UHFFFAOYSA-N
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Description

4-n-Octanoylbiphenyl is a compound with the molecular formula C20H24O and a molecular weight of 280.41 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of 4-n-Octanoylbiphenyl consists of 20 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

4-n-Octanoylbiphenyl is a solid at 20 degrees Celsius . It has a melting point of 98.0 to 101.0 degrees Celsius and a boiling point of 200 degrees Celsius at 3 mmHg . It is soluble in toluene .

Scientific Research Applications

Liquid Crystal Research

One of the significant applications of 4-n-Octanoylbiphenyl derivatives, such as 4-n-octyloxy-4′-cyanobiphenyl (8OCB), lies in the field of liquid crystal research. Studies have shown that these compounds form stable smectic phases, which are of interest for technological applications due to their unique properties like alignment, conformation, and phase behavior:

  • Alignment and Conformation Studies : Pizzirusso et al. (2014) explored the alignment of biphenyl in the liquid-crystal phases of 4-n-octyloxy-4'-cyanobiphenyl using molecular dynamics simulations and nuclear magnetic resonance, providing insights into their order and interactions with the liquid-crystalline solvent (Pizzirusso et al., 2014).

  • Molecular Dynamics : The molecular dynamics of 8OCB have been studied through various techniques, including neutron scattering and dielectric spectroscopy. These studies contribute to understanding the dynamic behavior of liquid crystals in different phases and conditions (Mitra et al., 2005).

Environmental Applications

4-n-Octanoylbiphenyl derivatives also find applications in environmental science, particularly in the treatment and decomposition of liquid crystals:

  • Hydrothermal Decomposition : Zhuang et al. (2014) proposed a hydrothermal process for decomposing 4-octoxy-4'-cyanobiphenyl, a derivative of 4-n-Octanoylbiphenyl, into environment-friendly products, demonstrating the potential of hydrothermal technology in liquid crystal treatment (Zhuang et al., 2014).

Semiconductor Research

The derivatives of 4-n-Octanoylbiphenyl are also explored in semiconductor research, particularly in the development of new semiconducting materials:

  • Semiconducting Naphthalene Bisimides : Rybakiewicz et al. (2014) synthesized and characterized new naphthalene bisimides with alkoxyphenyl N-substituents, including octyl groups, for their high electron affinity and potential in fabricating n-channel field effect transistors (Rybakiewicz et al., 2014).

Safety And Hazards

When handling 4-n-Octanoylbiphenyl, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, seek immediate medical attention .

properties

IUPAC Name

1-(4-phenylphenyl)octan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O/c1-2-3-4-5-9-12-20(21)19-15-13-18(14-16-19)17-10-7-6-8-11-17/h6-8,10-11,13-16H,2-5,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNGEMRLSPQOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345821
Record name 4-n-Octanoylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-n-Octanoylbiphenyl

CAS RN

47162-00-5
Record name 4-n-Octanoylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Gallardo, I Favarin - Liquid Crystals, 1993 - Taylor & Francis
… The melting point for the series 4-n-alkoxy-4n-octanoylbiphenyl [16] are very similar to those of series 14a. Both the phenylthiophene and biphenyl derivatives have melting points of the …
Number of citations: 47 www.tandfonline.com
CH COCH
Number of citations: 0

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